molecular formula C18H30N2O4 B2474825 (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride CAS No. 1173097-72-7

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride

Cat. No.: B2474825
CAS No.: 1173097-72-7
M. Wt: 338.448
InChI Key: AFGMFKRBYKFNAF-VYDQEDBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an aminocyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to transform hydroxyl groups into azides, which can then undergo cyclization to form the desired aminocyclooctene structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and purity. The process would typically be carried out under controlled conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride is unique due to its specific aminocyclooctene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-;/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZFCRGGSMFMH-QGGSAUFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C=CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](/C=C\C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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